N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.
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Scientific Research Applications
Transition-Metal-Free Decarboxylative Fluorination
A transition-metal-free decarboxylative fluorination method suitable for electron-rich five-membered heteroaromatics, including furan and pyrazole derivatives, has been developed. This method utilizes Selectfluor for fluorinating dimer products derived from nitrogen-containing heteroaromatic carboxylic acids, like indole and pyrazole, offering a pathway to synthesize fluorinated compounds efficiently (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Synthesis and Characterization of Pyrazole Chalcone Derivatives
In the realm of pyrazole derivatives, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) via aldol condensation highlights the potential for creating novel heterocyclic compounds. The detailed characterization of EFADPC through spectroscopic and quantum chemical calculations underscores the diverse applications of such compounds in synthesizing oxirane, oxazoles, and pyrazoles among other heterocycles (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Microwave-Assisted Synthesis of Pyrazoline Derivatives
A novel series of pyrazoline derivatives demonstrates significant anti-inflammatory and antibacterial activities, synthesized using both conventional and microwave irradiation methods. Microwave irradiation notably offers higher yields and is more environmentally friendly, showcasing the effectiveness of pyrazoline derivatives as potent agents for medical applications (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Novel Polyfluoro Substituted Pyrazoline Type Sulfonamides
This research introduces a series of novel polyfluoro substituted pyrazoline type sulfonamides with significant inhibitory profiles against enzymes like acetylcholinesterase and carbonic anhydrase I and II. These findings present these compounds as promising candidates for drug development, especially for conditions associated with these enzymes (C. Yamali, H. Gul, C. Kazaz, Serkan Levent, I. Gulcin, 2020).
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-11-8-12(2)25(24-11)16(17-4-3-7-28-17)10-22-18(26)19(27)23-13-5-6-14(20)15(21)9-13/h3-9,16H,10H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVOFGBCBXCIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.